molecular formula C26H25NO6S B11000004 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]norvalinate

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]norvalinate

Cat. No.: B11000004
M. Wt: 479.5 g/mol
InChI Key: WJUPWKCVNUFNRH-UHFFFAOYSA-N
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Description

4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PENTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[c]chromen core structure, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PENTANOATE typically involves multi-step organic reactionsSubsequent steps involve the attachment of the 2-{[(4-methylphenyl)sulfonyl]amino}pentanoate moiety through amide bond formation under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PENTANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[c]chromen derivatives .

Scientific Research Applications

4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PENTANOATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PENTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C26H25NO6S

Molecular Weight

479.5 g/mol

IUPAC Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C26H25NO6S/c1-4-7-22(27-34(30,31)18-12-10-16(2)11-13-18)26(29)32-23-15-14-20-19-8-5-6-9-21(19)25(28)33-24(20)17(23)3/h5-6,8-15,22,27H,4,7H2,1-3H3

InChI Key

WJUPWKCVNUFNRH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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